molecular formula C13H15NO4 B2588444 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid CAS No. 897771-18-5

4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Cat. No.: B2588444
CAS No.: 897771-18-5
M. Wt: 249.266
InChI Key: JATABTZQKPZILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid” is a chemical compound . It is also known as DIMBOA. The compound is available in solid form .


Molecular Structure Analysis

The molecular formula of the compound is C11H11NO4 . The InChI code for the compound is 1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight of the compound is 221.21 g/mol .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

The compound and its analogues have shown promising antibacterial activities against a variety of strains, including E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. pneumoniae, and E. faecalis. Specifically, certain derivatives have exhibited good activity against K. pneumoniae and E. faecalis, with others showing effectiveness against S. aureus. These findings indicate the potential of 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid derivatives as antibacterial agents (Kadian, Maste, & Bhat, 2012).

Antioxidant Properties

Derivatives of the compound have also been synthesized and evaluated for their antioxidant properties. This research is crucial as antioxidants play a significant role in protecting against oxidative stress, which is linked to various chronic diseases (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Applications in Organic Synthesis

The compound serves as a key intermediate in the synthesis of various biologically active molecules. Studies have shown its utility in the synthesis of novel derivatives with potential as antimicrobial and antioxidant agents. This highlights its versatility and importance in the field of medicinal chemistry and drug development (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Biological Assays and Activity

Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from this compound have shown activity against bacterial strains and yeast, indicating its potential for developing new antimicrobial agents. Notably, methyl 3-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoate demonstrated moderate activity against the bacterial strains tested, showcasing its potential in antibacterial research (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).

Herbicidal Activity

Derivatives containing a carboxylic ester group have exhibited significant herbicidal activities, demonstrating the chemical's potential in agricultural applications. These compounds have shown effectiveness against various weeds, including dicotyledonous and monocotyledon weeds, highlighting their potential as pre-emergent herbicides in crops such as peanut, soybean, maize, and cotton (Huang et al., 2009).

Properties

IUPAC Name

4-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9-4-5-11-10(7-9)14(12(15)8-18-11)6-2-3-13(16)17/h4-5,7H,2-3,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATABTZQKPZILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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